Ethyl 4-Chlorobenzimidate Hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves various strategies, including stereoselective biotechnology methods, Knoevenagel condensation reactions, and reactions with chlorobenzene. For instance, ethyl (R)-4-chloro-3-hydroxybutyrate is produced via asymmetric hydrogenation of ethyl 4-chloro-acetoacetate using a catalytic complex in a microfluidic chip reactor, achieving high enantioselectivity . Ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate is synthesized through a Knoevenagel condensation of 4-chlorobenzaldehyde and ethyl acetoacetate . These methods could potentially be adapted for the synthesis of Ethyl 4-Chlorobenzimidate Hydrochloride.
Molecular Structure Analysis
The molecular structures of the synthesized compounds are characterized using techniques such as FT-IR, NMR, and X-ray diffraction. For example, ethyl 4-hydrazinobenzoate hydrochloride crystallizes in the triclinic space group and forms complex sheets through hydrogen bonding . The molecular structure of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate adopts a Z conformation about the C=C bond . These studies provide insights into the molecular geometry and intermolecular interactions that could be relevant for Ethyl 4-Chlorobenzimidate Hydrochloride.
Chemical Reactions Analysis
The chemical reactivity of these compounds is explored through various reactions. For instance, the reaction between 5-amino-2,4-dihydro-4-(phenylamino)methylene-2-phenyl-3H-pyrazole-3-one and ethyl 3-oxobutanoate leads to a mixture of products, indicating multiple reaction pathways . Ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutyrate is synthesized from p-chloropropiophenone, demonstrating the potential for creating complex molecules with chlorinated aromatic rings . These reactions could inform the chemical behavior of Ethyl 4-Chlorobenzimidate Hydrochloride in various conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are assessed through experimental and theoretical methods. The antimicrobial and antioxidant susceptibilities of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate are evaluated in vitro . The molecular structure, vibrational frequencies, and electronic properties of ethyl-6-(4-chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate are investigated using computational chemistry methods, providing insights into the stability and charge transfer within the molecule . These analyses are crucial for understanding the properties of Ethyl 4-Chlorobenzimidate Hydrochloride and its potential applications.
Scientific Research Applications
1. Crystal and Molecular Structure Analysis
Ethyl 4-hydrazinobenzoate hydrochloride (E-4HB) was synthesized and characterized by various methods, including X-ray diffraction, to understand its crystal structure and non-covalent interactions. This study contributes to the broader field of chemical crystallography and molecular structure analysis (Restrepo et al., 2019).
2. Synthesis of Complex Organic Compounds
Research demonstrated the synthesis of ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate, highlighting its structural characteristics and potential pharmacological importance. Such studies are essential for developing new organic compounds with potential therapeutic applications (Achutha et al., 2017).
3. Biocatalysis and Enantioselective Synthesis
Ethyl (S)-4-chloro-3-hydroxybutanoate ester, a precursor of enantiopure intermediates for chiral drugs, was produced via biocatalysis. This research offers insights into the biosynthesis process and its applications in pharmaceutical manufacturing (Ye et al., 2011).
4. Microfluidic Chip Reactor for Chemical Synthesis
A study on the stereoselective synthesis of optical isomers of ethyl 4-chloro-3-hydroxybutyrate in a microfluidic chip reactor provides a novel approach to chemical synthesis, enhancing the efficiency and specificity of the process (Kluson et al., 2019).
Safety And Hazards
properties
IUPAC Name |
ethyl 4-chlorobenzenecarboximidate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO.ClH/c1-2-12-9(11)7-3-5-8(10)6-4-7;/h3-6,11H,2H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMVAXOJOCSZBFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=N)C1=CC=C(C=C1)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-Chlorobenzimidate Hydrochloride |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.